molecular formula C17H15Cl2NO5 B14623118 2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-03-0

2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14623118
CAS No.: 57729-03-0
M. Wt: 384.2 g/mol
InChI Key: ZTDSOTUGZCBMMB-UHFFFAOYSA-N
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Description

2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for weed control due to their selective action against broadleaf weeds while leaving grasses relatively unaffected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recovered and recycled is also common to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and 2-methylpropanol.

    Reduction: 2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The compound acts as a herbicide by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes of weeds, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell division and elongation .

Properties

CAS No.

57729-03-0

Molecular Formula

C17H15Cl2NO5

Molecular Weight

384.2 g/mol

IUPAC Name

2-methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C17H15Cl2NO5/c1-10(2)9-24-17(21)13-8-12(4-5-15(13)20(22)23)25-16-6-3-11(18)7-14(16)19/h3-8,10H,9H2,1-2H3

InChI Key

ZTDSOTUGZCBMMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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